molecular formula C13H16INO2 B14912876 (2-(Hydroxymethyl)piperidin-1-yl)(4-iodophenyl)methanone

(2-(Hydroxymethyl)piperidin-1-yl)(4-iodophenyl)methanone

Cat. No.: B14912876
M. Wt: 345.18 g/mol
InChI Key: CTCFZGFYFBWTMJ-UHFFFAOYSA-N
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Description

(2-(Hydroxymethyl)piperidin-1-yl)(4-iodophenyl)methanone is a compound that features a piperidine ring substituted with a hydroxymethyl group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Hydroxymethyl)piperidin-1-yl)(4-iodophenyl)methanone typically involves the reaction of piperidine derivatives with iodophenyl compounds. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The iodophenyl group can be reduced to a phenyl group.

    Substitution: The iodine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

Mechanism of Action

The mechanism of action of (2-(Hydroxymethyl)piperidin-1-yl)(4-iodophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The iodophenyl group can enhance binding affinity through halogen bonding interactions .

Comparison with Similar Compounds

  • (4-(Hydroxymethyl)piperidin-1-yl)(2-iodophenyl)methanone
  • (4-(Dimethylamino)piperidin-1-yl)(2-iodophenyl)methanone)

Comparison: Compared to its analogs, (2-(Hydroxymethyl)piperidin-1-yl)(4-iodophenyl)methanone exhibits unique properties due to the position of the hydroxymethyl group and the iodophenyl group. These structural differences can influence the compound’s reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C13H16INO2

Molecular Weight

345.18 g/mol

IUPAC Name

[2-(hydroxymethyl)piperidin-1-yl]-(4-iodophenyl)methanone

InChI

InChI=1S/C13H16INO2/c14-11-6-4-10(5-7-11)13(17)15-8-2-1-3-12(15)9-16/h4-7,12,16H,1-3,8-9H2

InChI Key

CTCFZGFYFBWTMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CO)C(=O)C2=CC=C(C=C2)I

Origin of Product

United States

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